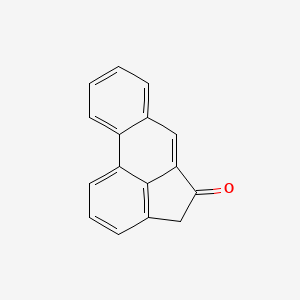

Acephenanthren-5-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

42050-08-8 |

|---|---|

Molecular Formula |

C16H10O |

Molecular Weight |

218.25 g/mol |

IUPAC Name |

4H-acephenanthrylen-5-one |

InChI |

InChI=1S/C16H10O/c17-15-9-11-5-3-7-13-12-6-2-1-4-10(12)8-14(15)16(11)13/h1-8H,9H2 |

InChI Key |

LLBQRDIEEXAWPM-UHFFFAOYSA-N |

SMILES |

C1C2=C3C(=CC=C2)C4=CC=CC=C4C=C3C1=O |

Canonical SMILES |

C1C2=C3C(=CC=C2)C4=CC=CC=C4C=C3C1=O |

Other CAS No. |

42050-08-8 |

Synonyms |

acephenanthren-5-one |

Origin of Product |

United States |

Preparation Methods

The Harmon-Mazharuddin-Gupta Five-Stage Synthesis

| Stage | Reaction Type | Key Reagents/Conditions | Purpose |

|---|---|---|---|

| 1 | Bromination | Br₂, FeCl₃ | Introduce bromine |

| 2 | Elimination | KOH, ethanol, Δ | Form double bond |

| 3 | Oxidation | O₃, then Zn/H₂O | Generate ketone |

| 4 | Cyclization | H₂SO₄, acetic acid | Fuse rings |

| 5 | Recrystallization | Methanol/acetone | Purify product |

Optimization of Reaction Conditions

Modern adaptations integrate insights from related syntheses, such as pH-controlled condensations and reflux protocols. For instance, the synthesis of 1-phenyl-3-methyl-5-pyrazolone demonstrates the efficacy of maintaining pH 5.0–6.5 during phenylhydrazine reactions to minimize side products. Transposing these principles to acephenanthren-5-one synthesis could enhance intermediate stability during cyclization.

Additionally, recrystallization techniques using activated carbon or mixed solvents (methanol-acetone) have proven effective in eliminating impurities and improving crystal quality. These methods, though developed for heterocycles, are broadly applicable to polycyclic ketones.

Comparative Analysis of Synthetic Methodologies

Table 2: Methodological Comparison

The Harmon-Mazharuddin-Gupta method surpasses classical approaches in scalability and avoids toxic reagents like selenium. However, the Bardhan–Sengupta synthesis remains instructive for its innovative use of cyclodehydration.

Q & A

Q. What are the established synthetic routes for Acephenanthren-5-one, and how can researchers optimize yield and purity?

this compound is synthesized via a five-stage process starting from 1-methylphenanthrene, as reported by Harmon et al. . Optimization involves:

- Reaction parameter tuning : Adjusting temperature, catalyst loading, and solvent polarity. For reproducibility, use fractional factorial design (DoE) to identify critical variables .

- Purification protocols : Column chromatography with silica gel (hexane/ethyl acetate gradients) or recrystallization in ethanol. Validate purity via HPLC (≥98%) and melting point analysis .

- Yield improvement : Employ kinetic studies to identify rate-limiting steps, such as oxidation or cyclization stages .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

- NMR : H and C NMR (CDCl₃) to confirm aromatic proton environments and carbonyl resonance at ~200 ppm . Compare with literature spectra to resolve ambiguities .

- IR spectroscopy : Detect the ketone group (C=O stretch at ~1680 cm⁻¹) and aromatic C-H stretches .

- Mass spectrometry (EI-MS) : Molecular ion peak at m/z 220 (M⁺) with fragmentation patterns consistent with phenanthrene derivatives .

Q. How can researchers assess the stability of this compound under varying storage conditions?

- Accelerated degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV-Vis) over 4–12 weeks. Monitor decomposition via TLC and HPLC .

- Kinetic modeling : Use Arrhenius equations to predict shelf life under standard lab conditions .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict this compound’s reactivity in novel antimalarial derivatives?

- Density Functional Theory (DFT) : Calculate electron density maps to identify nucleophilic/electrophilic sites for functionalization. Compare HOMO-LUMO gaps with experimental redox potentials .

- Molecular docking : Simulate interactions with Plasmodium falciparum targets (e.g., dihydrofolate reductase) to prioritize synthetic targets .

- Validation : Cross-reference computational results with experimental kinetic data (e.g., Hammett plots) .

Q. What experimental strategies resolve contradictory spectral data in this compound derivatives?

- Comparative analysis : Replicate conflicting studies (e.g., NMR shifts in DMSO vs. CDCl₃) and use 2D NMR (COSY, NOESY) to assign stereochemistry .

- X-ray crystallography : Resolve ambiguities in molecular geometry by growing single crystals (slow evaporation in chloroform) .

- Collaborative verification : Share raw data (e.g., FID files for NMR) via repositories like Zenodo to enable independent validation .

Q. How do solvent effects influence this compound’s catalytic hydrogenation efficiency?

- Solvent screening : Test polar aprotic (DMF, DMSO) vs. non-polar (toluene, hexane) solvents under H₂ (1–5 atm). Monitor conversion via GC-MS .

- Mechanistic insights : Use kinetic isotope effects (KIE) and deuterium labeling to probe rate-determining steps (e.g., H₂ activation vs. substrate adsorption) .

Q. What methodologies address low reproducibility in this compound’s biological assays?

- Standardized protocols : Adopt OECD guidelines for antimalarial testing (e.g., fixed parasite strains, IC₅₀ calculations) .

- Blinded studies : Minimize bias by randomizing sample batches and using automated plate readers .

- Meta-analysis : Aggregate data from multiple labs to identify systemic errors (e.g., solvent impurities) .

Methodological Frameworks

- For synthesis optimization : Apply the PICOT framework (Population: reaction conditions; Intervention: catalyst variation; Comparison: yield/purity; Outcome: optimal protocol; Time: 6-month study) .

- For data contradictions : Use PEA framework (Population: spectral datasets; Exposure: analytical variability; Outcome: consensus protocols) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.